Ethyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a complex organic compound notable for its unique structural features and potential biological activities. The compound belongs to the class of benzoxazepines, which are known for their diverse pharmacological properties. Its molecular formula is and it has a molecular weight of approximately 382.5 g/mol .
Ethyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is classified as a carbamate and a benzoxazepine derivative. Its structure includes a tetrahydrobenzo[b][1,4]oxazepine core, which contributes to its biological activity and reactivity profiles.
The synthesis of Ethyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate typically involves several key steps:
The molecular structure of Ethyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.5 g/mol |
| SMILES Representation | CC(C)(C)C(=O)N(C(=O)OCc1ccc(NC(=O)OCc2ccccc2)c1)c1N(C(=O)c1ccccc1)C(C)(C)C(=O)N2CC |
Ethyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is expected to participate in various chemical reactions due to its functional groups:
The mechanism of action for Ethyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors:
The physical properties of Ethyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate include:
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Chemical properties relevant to this compound include:
Ethyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate has potential applications in medicinal chemistry:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 91698-30-5
CAS No.: 68609-92-7
CAS No.: